![molecular formula C25H23N3O3 B13107462 2-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide](/img/structure/B13107462.png)
2-((4'-Cyano-[1,1'-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4’-Cyano-[1,1’-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide is a complex organic compound that features a biphenyl core with a cyano group and an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4’-Cyano-[1,1’-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Acetamide Moiety: The acetamide group can be introduced through an amidation reaction involving an amine and an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and acetamide moieties.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: The primary product would be the corresponding amine.
Substitution: Products depend on the substituent introduced, such as halogenated biphenyls.
科学研究应用
2-((4’-Cyano-[1,1’-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide has several research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases involving oxidative stress.
Industry: Used in the production of advanced materials, such as polymers and liquid crystals.
作用机制
The mechanism of action of 2-((4’-Cyano-[1,1’-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide involves its interaction with specific molecular targets. The cyano group and acetamide moiety can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The biphenyl core provides structural rigidity, enhancing the compound’s binding affinity.
相似化合物的比较
Similar Compounds
2-Cyano-4’-methylbiphenyl: Similar biphenyl core with a cyano group but lacks the acetamide moiety.
4’-Cyano-[1,1’-biphenyl]-4-ylamine: Contains a cyano group and an amine instead of an acetamide.
N-(2-(2,3-Dimethylphenyl)amino)-2-oxoethyl)acetamide: Similar acetamide moiety but lacks the biphenyl core.
Uniqueness
2-((4’-Cyano-[1,1’-biphenyl]-4-yl)oxy)-N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)acetamide is unique due to its combination of a biphenyl core, cyano group, and acetamide moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
属性
分子式 |
C25H23N3O3 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC 名称 |
2-[[2-[4-(4-cyanophenyl)phenoxy]acetyl]amino]-N-(2,3-dimethylphenyl)acetamide |
InChI |
InChI=1S/C25H23N3O3/c1-17-4-3-5-23(18(17)2)28-24(29)15-27-25(30)16-31-22-12-10-21(11-13-22)20-8-6-19(14-26)7-9-20/h3-13H,15-16H2,1-2H3,(H,27,30)(H,28,29) |
InChI 键 |
MUIGNCQPGCGGGH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)NC(=O)CNC(=O)COC2=CC=C(C=C2)C3=CC=C(C=C3)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



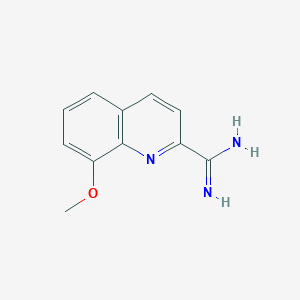
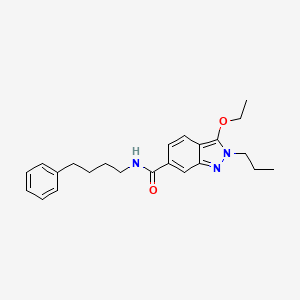

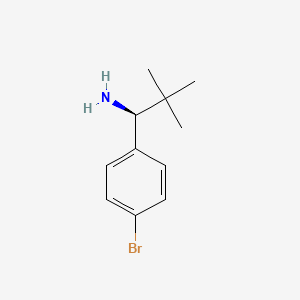
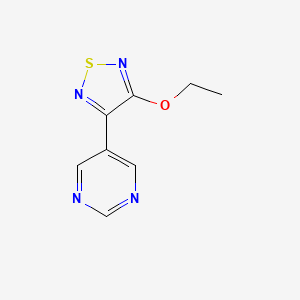
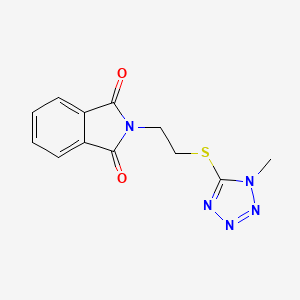


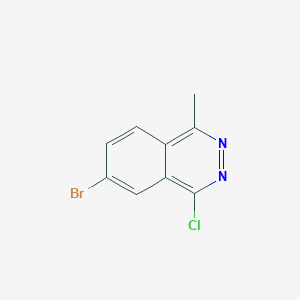


![2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate](/img/structure/B13107471.png)

